molecular formula C14H18N4O4 B14017049 1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine CAS No. 5212-74-8

1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B14017049
CAS No.: 5212-74-8
M. Wt: 306.32 g/mol
InChI Key: QNGFTWVAGYFSOW-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazine group attached to a cyclohexylidene ring and a dinitrophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of 2,2-dimethylcyclohexanone with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further stabilized to form the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and concentration, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine and dinitrophenyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context. The molecular pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazone: A closely related compound with similar structural features.

    2,4-Dinitrophenylhydrazine: A simpler compound that shares the dinitrophenylhydrazine moiety.

    Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures but different substituents.

Uniqueness

1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine is unique due to its specific combination of a cyclohexylidene ring and a dinitrophenylhydrazine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

5212-74-8

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(2,2-dimethylcyclohexylidene)amino]-2,4-dinitroaniline

InChI

InChI=1S/C14H18N4O4/c1-14(2)8-4-3-5-13(14)16-15-11-7-6-10(17(19)20)9-12(11)18(21)22/h6-7,9,15H,3-5,8H2,1-2H3

InChI Key

QNGFTWVAGYFSOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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